5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring and a 2,4-difluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridin-2(1H)-one and 2,4-difluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzylpyridin-2(1H)-one
- 5-Bromo-4-fluorobenzylpyridin-2(1H)-one
- 5-Bromo-2,4-difluorobenzylpyridin-2(1H)-one
Uniqueness
5-Bromo-1-(2,4-difluorobenzyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-1-[(2,4-difluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-2-4-12(17)16(7-9)6-8-1-3-10(14)5-11(8)15/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHXAKSUFREQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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